N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide
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Overview
Description
N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by its unique structure, which includes a pyrimidine base linked to a modified sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide typically involves multiple steps. The process begins with the preparation of the pyrimidine base, followed by the introduction of the amino and chloro substituents. The final step involves the attachment of the modified sugar moiety, 2-deoxy-2-fluoro-alpha-D-arabinopyranosyl, to the pyrimidine base. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes rigorous purification steps to ensure the final product meets the required standards for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine analogs .
Scientific Research Applications
N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Utilized in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This disruption can inhibit the replication of cancer cells or viruses, making it a potential candidate for therapeutic applications. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: Another nucleoside analog with similar structural features.
2-Amino-4-chloro-6-nitrophenol: A compound with similar functional groups but different applications.
Uniqueness
N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide is unique due to its specific combination of a pyrimidine base and a modified sugar moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and therapeutic applications .
Properties
IUPAC Name |
N-[4-amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN5O4/c11-10-15-7(13)5(14-2-18)8(17-10)16-9-4(12)6(20)3(19)1-21-9/h2-4,6,9,19-20H,1H2,(H,14,18)(H3,13,15,16,17)/t3-,4+,6-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFVSTNLGMIVGT-AQZRFWRFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.